

Application Note & Protocol: Quantification of Pyraclostrobin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyraclostrobin*

Cat. No.: *B128455*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. It is widely used in agriculture to control a variety of fungal diseases on crops. Accurate quantification of **pyraclostrobin** is essential for formulation quality control, residue analysis in food and environmental samples, and research purposes. This document provides a detailed protocol for the determination of **pyraclostrobin** using a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection. The method is simple, precise, and accurate for its intended applications.

Principle

The method involves the separation of **pyraclostrobin** from a sample matrix using reversed-phase HPLC. The quantification is achieved by detecting the analyte with a UV detector at a specific wavelength and comparing the peak area with that of a known standard.

Data Presentation

The following table summarizes the quantitative data and validation parameters for the HPLC-UV method for **pyraclostrobin** analysis, compiled from various studies.

Parameter	Reported Values	Reference
Linearity Range	0.01 - 5.0 µg/mL	[1][2]
50% to 150% of nominal concentration	[3]	
Correlation Coefficient (r ²)	> 0.999	[2][3]
Limit of Detection (LOD)	0.01 - 0.02 µg/mL	[1][2]
Limit of Quantification (LOQ)	0.03 - 0.05 µg/mL	[1][2]
Accuracy (Recovery)	87% - 97%	[1][2]
Precision (%RSD)	< 2%	[1][3]
Wavelength (λ _{max})	230 nm, 275 nm	[1][3][4][5]
Retention Time	Approximately 6.2 - 7.7 minutes	[2][4]

Experimental Protocols

4.1. Reagents and Materials

- **Pyraclostrobin** analytical standard (purity >98%)
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Milli-Q water or equivalent
- Methanol (HPLC grade)
- Dichloromethane (AR grade)
- Ethyl acetate (AR grade)
- Sodium chloride (AR grade)

- Anhydrous sodium sulfate (AR grade)
- Silica gel for column chromatography
- Syringe filters (0.2 µm or 0.45 µm, Nylon or PTFE)

4.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV/VIS or PDA detector.
- Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
[\[1\]](#)[\[3\]](#)
- Analytical weighing balance.
- Ultrasonic bath.
- Rotary evaporator.

4.3. Chromatographic Conditions

Parameter	Condition
Mobile Phase	Acetonitrile and 0.1% Formic acid in water (70:30, v/v) [1] [2] [3]
Flow Rate	1.0 mL/min [1] [3]
Column Temperature	30°C - 40°C [1] [6]
Injection Volume	20 µL [1] [2]
Detection Wavelength	230 nm [1] [3] or 275 nm [4] [5]
Run Time	Approximately 20 minutes [3]

4.4. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of **pyraclostrobin** reference standard into a 100 mL volumetric flask. Dissolve and make up to the mark with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.05, 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).[1][2]

4.5. Sample Preparation

The following is a general procedure for the extraction of **pyraclostrobin** from a plant matrix (e.g., groundnut leaves).[1] The specific procedure may need to be optimized depending on the sample matrix.

- Extraction: Homogenize approximately 10 g of the sample and extract with 100 mL of acetonitrile by shaking for 30 minutes. Filter the extract and repeat the extraction of the solid residue with another 100 mL of acetonitrile.[1]
- Concentration: Combine the filtrates and concentrate to a smaller volume using a rotary evaporator at 60°C.[1]
- Partitioning: To the concentrated extract, add 150 mL of 10% aqueous sodium chloride solution and partition with 80 mL of dichloromethane. Separate the dichloromethane layer. Repeat the partitioning of the aqueous layer with another 60 mL of dichloromethane.[1]
- Drying and Concentration: Combine the dichloromethane layers, pass through anhydrous sodium sulfate to remove any residual water, and then concentrate to near dryness using a rotary evaporator.[1]
- Clean-up (if necessary): For complex matrices, a clean-up step using a silica gel column may be required.[1]
 - Pack a chromatography column with silica gel.
 - Dissolve the residue from the previous step in a small volume of n-hexane-ethyl acetate (1:1) and load it onto the column.

- Elute the column with 50 mL of n-hexane-ethyl acetate (1:1).[\[1\]](#)
- Collect the eluent and evaporate it to dryness.
- Final Solution: Reconstitute the final residue in a suitable volume of mobile phase (e.g., 5 mL), filter through a 0.2 µm syringe filter, and it is ready for HPLC analysis.[\[1\]](#)

4.6. Analysis Procedure

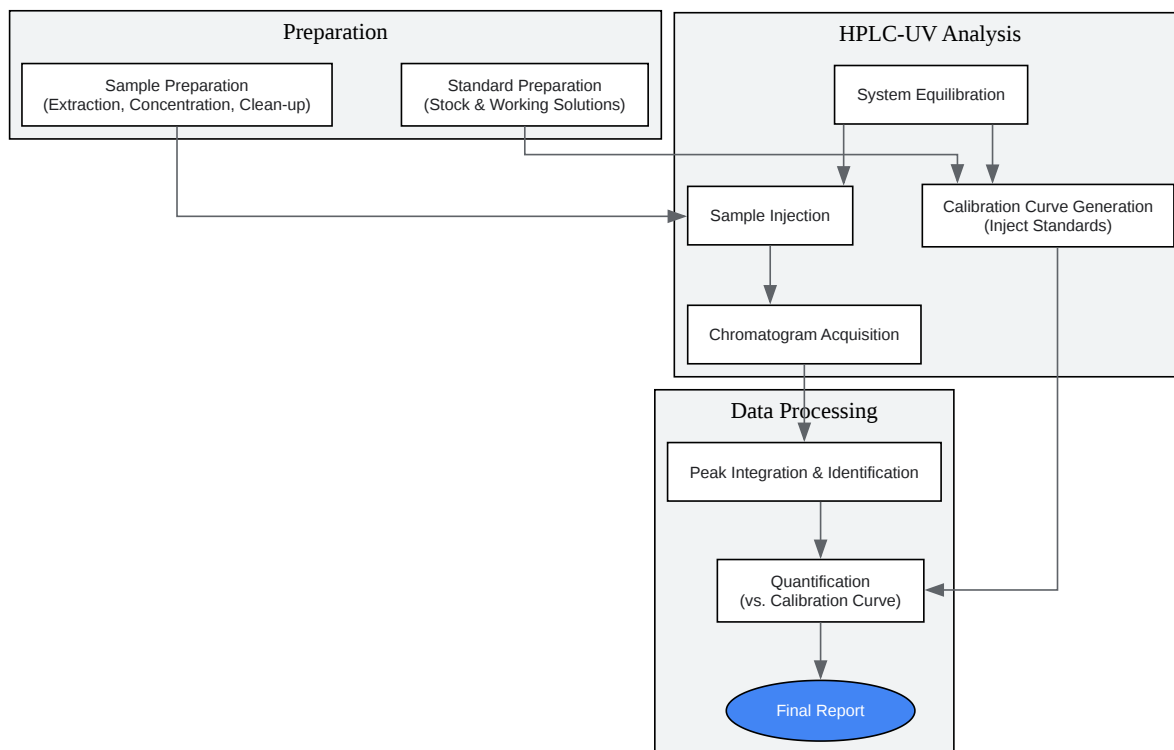
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present at the retention time of **pyraclostrobin**.
- Inject the series of working standard solutions to establish a calibration curve.
- Inject the prepared sample solutions.
- Identify the **pyraclostrobin** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of **pyraclostrobin** in the sample by using the calibration curve.

System Suitability

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria are typically:

- Theoretical plates: Not less than 2000.[\[3\]](#)
- Tailing factor: Less than 2.0.[\[3\]](#)
- % RSD of replicate injections: Not more than 2.0%.[\[3\]](#)

Visualization



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